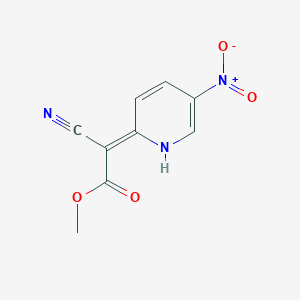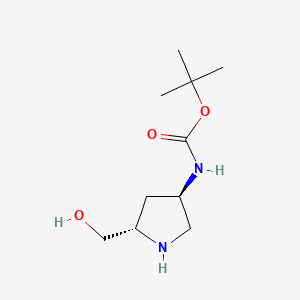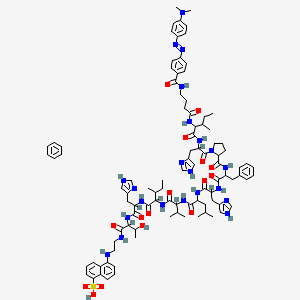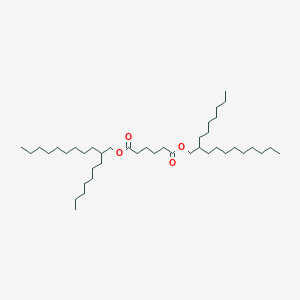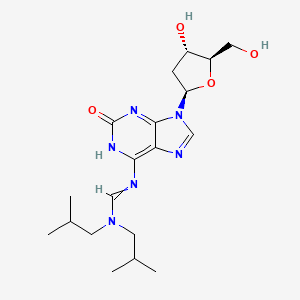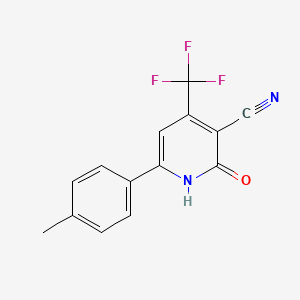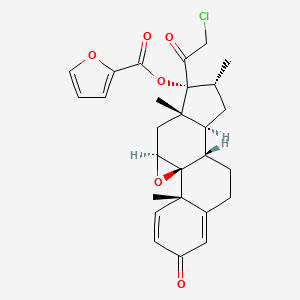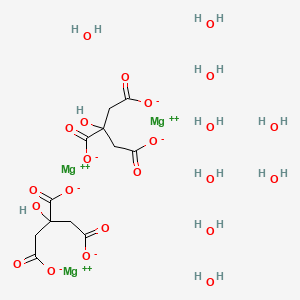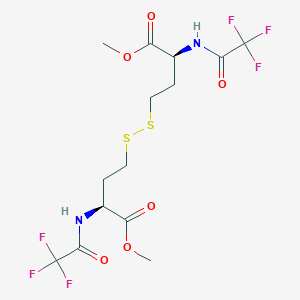
N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester
Descripción general
Descripción
N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester is a fluorinated derivative that has been synthesized and studied for its potential applications in medicinal chemistry, as well as its role in chemical synthesis and reactions. This compound's structure, characterized by the presence of trifluoroacetyl groups, offers unique reactivity and properties that are leveraged in various chemical processes.
Synthesis Analysis
The synthesis of compounds containing trifluoroacetyl groups, like N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester, often involves reactions with trifluoroacetic anhydride or similar reagents under controlled conditions. For instance, N-trifluoroacetylation of N-terminal hydroxyamino acids in peptide synthesis is known to produce significant amounts of side products due to reactions with trifluoroacetic acid, suggesting a complex synthesis pathway that could be relevant for creating similar compounds (Hübener et al., 1992).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is critical in determining their chemical reactivity and physical properties. The presence of trifluoroacetyl groups affects the electronic environment, potentially deactivating certain reactive sites or altering the molecule's overall reactivity. These structural considerations are crucial for understanding the behavior of N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester in various chemical contexts.
Chemical Reactions and Properties
The reactivity of N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester includes its participation in nucleophilic substitution reactions, where the trifluoroacetyl groups can influence the reaction pathway and outcome. For example, regioselective nitration of N(alpha),N(1)-bis(trifluoroacetyl)-L-tryptophan methyl ester demonstrates the nuanced reactivity of compounds with similar functional groups (Osborne et al., 2008).
Aplicaciones Científicas De Investigación
Medical Diagnosis and Homocystinuria : A gas chromatographic technique using N-trifluoroacetyl amino acid methyl ester, which is related to N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester, has been developed for determining urinary homocystine. This method has been effectively used in diagnosing homocystinuria (Greer & Williams, 1967).
Peptide Synthesis and Modifications : The compound has been involved in peptide synthesis, particularly in the study of side reactions like N alpha-trifluoroacetylation of N-terminal hydroxyamino acids, which can occur under certain conditions (Hübener, Göhring, Musiol, & Moroder, 1992).
Synthesis of S-3'-deoxyadenosyl-L-homocysteine Analogues : N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester has been used in the synthesis of various S-3'-deoxyadenosyl-L-homocysteine analogues, demonstrating its utility in nucleoside and amino acid chemistry (Serafinowski, 1987).
Antiviral Activity Research : Research on S-adenosyl-L-homocysteine derivatives, including those involving N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester, has shown potential in antiviral activity, especially against HSV, VV, and VSV (Balzarini, De Clercq, Serafinowski, Dorland, & Harrap, 1992).
Acylation Reactions : The compound has applications in acylation reactions, where it has been used to modify amine, hydroxyl, and thiol groups under mild, non-acidic conditions (Donike, 1973).
Catalysis in Hydrogenation : While not directly involving N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester, related research indicates its potential in catalysis, particularly in the hydrogenation of esters (Filonenko et al., 2015).
Collagen Analysis : Its related derivatives have been used in the derivatization of collagen for gas chromatography/mass spectrometry analysis, demonstrating utility in biochemical analysis (Tredget, Falk, Scott, Hogg, & Burke, 1990).
Propiedades
IUPAC Name |
methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F6N2O6S2/c1-27-9(23)7(21-11(25)13(15,16)17)3-5-29-30-6-4-8(10(24)28-2)22-12(26)14(18,19)20/h7-8H,3-6H2,1-2H3,(H,21,25)(H,22,26)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSAOIPJFPLDIY-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSSCCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSSCC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F6N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 23260476 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



